Attapulgite clays

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

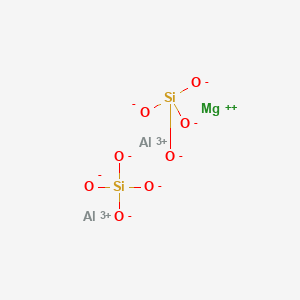

dialuminum;magnesium;disilicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.Mg.2O4Si/c;;;2*1-5(2,3)4/q2*+3;+2;2*-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPOUZQWHJYTMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Mg+2].[Al+3].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2MgO8Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12511-31-8 | |

| Record name | ALMASILATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TO1453RTL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystallographic Structure Analysis of Attapulgite Clay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Attapulgite (B1143926), also known as palygorskite, is a naturally occurring hydrated magnesium aluminum silicate (B1173343) clay mineral with significant industrial and pharmaceutical applications.[1] Its unique fibrous, needle-like morphology and porous structure bestow upon it excellent sorptive and rheological properties. A thorough understanding of its crystallographic structure is paramount for optimizing its use in various fields, including drug delivery, catalysis, and as a specialty adsorbent. This technical guide provides a comprehensive analysis of the crystallographic structure of attapulgite, detailing its unit cell parameters, atomic coordinates, and the experimental protocols for its characterization.

Attapulgite's structure is characterized by a 2:1 layered-chain arrangement, which gives rise to its acicular crystal habit.[1] Unlike swelling clays (B1170129) such as montmorillonite, attapulgite's structure does not expand in the presence of water, a property attributable to its three-dimensional crystal lattice.

Crystallographic Structure

Attapulgite typically crystallizes in two polymorphs: monoclinic and orthorhombic.[2] The fundamental structure consists of continuous two-dimensional tetrahedral sheets of silica (B1680970) that are inverted periodically, creating ribbons that are linked at their corners. This arrangement results in channels or tunnels running parallel to the length of the fibers, which can house water molecules and exchangeable cations.[3]

Unit Cell Parameters

The unit cell parameters for both monoclinic and orthorhombic attapulgite have been determined through X-ray and neutron diffraction studies. These parameters define the dimensions and symmetry of the crystal lattice.

| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| Monoclinic | Monoclinic | C2/m | 12.78 | 17.86 | 5.24 | 95.78 |

| Orthorhombic | Orthorhombic | Pbmn | 12.672 | 17.875 | 5.236 | 90 |

Data sourced from Mindat[4] and the Crystallography Open Database[5].

Atomic Coordinates and Molecular Structure

The precise arrangement of atoms within the attapulgite unit cell is determined through techniques like Rietveld refinement of diffraction data. The following table presents the atomic coordinates for a deuterated orthorhombic palygorskite, providing insight into the positions of the constituent atoms.

| Atom | Wyckoff Symbol | x | y | z | Occupancy |

| Si1 | 8d | 0.0436 | 0.3546 | 0.0577 | 1.0 |

| Si2 | 8d | 0.2051 | 0.5000 | 0.0560 | 1.0 |

| Mg | 4c | 0.0000 | 0.0984 | 0.2500 | 1.0 |

| Al/Fe | 4c | 0.2500 | 0.1709 | 0.2500 | 0.82 (Al), 0.12 (Fe) |

| O1 | 8d | 0.0631 | 0.3524 | 0.3664 | 1.0 |

| O2 | 8d | 0.1370 | 0.4284 | 0.9029 | 1.0 |

| O3 | 8d | 0.1419 | 0.0000 | 0.9029 | 1.0 |

| O4 | 8d | 0.4357 | 0.3526 | 0.5900 | 1.0 |

| O5 (OH) | 4c | 0.4130 | 0.1708 | 0.2500 | 1.0 |

| OW (H2O) | 4c | 0.3630 | 0.0000 | 0.2500 | 1.0 |

Atomic coordinates extracted from the Crystallography Open Database, entry 9005684.[5]

The fundamental building blocks of the attapulgite structure are silica tetrahedra and magnesia-alumina octahedra. The table below provides representative bond lengths within these polyhedra, which are critical for understanding the mineral's chemical stability and reactivity.

| Bond | Average Length (Å) |

| Si-O | 1.62 |

| Mg-O | 2.08 |

| Al/Fe-O | 1.95 |

Representative bond lengths calculated from crystallographic data.

Experimental Protocols for Crystallographic Analysis

A multi-technique approach is essential for a comprehensive analysis of attapulgite's crystal structure. The primary methods employed are X-ray Diffraction (XRD), Transmission Electron Microscopy (TEM), and Fourier-Transform Infrared Spectroscopy (FTIR).

X-ray Diffraction (XRD) Analysis

XRD is the cornerstone technique for determining the crystal structure, identifying phases, and quantifying mineral content. For attapulgite, powder XRD is the most common application.

Sample Preparation:

-

Grinding: The raw attapulgite clay is gently ground to a fine powder (typically < 45 µm) using an agate mortar and pestle to ensure random orientation of the crystallites.

-

Mounting: The powdered sample is then mounted onto a sample holder. For quantitative analysis and Rietveld refinement, a back-loading or side-drifting method is recommended to minimize preferred orientation of the fibrous crystals.

Instrumental Parameters (Typical):

-

Radiation: Cu Kα (λ = 1.5406 Å)

-

Goniometer Scan: 2θ range of 2° to 70°

-

Step Size: 0.02°

-

Dwell Time: 1-2 seconds per step

-

Optics: Divergence and anti-scatter slits appropriate for the instrument geometry.

Rietveld Refinement:

The Rietveld method is a powerful tool for refining the crystal structure of attapulgite from powder XRD data.[6] It involves fitting a calculated diffraction pattern to the experimental data by adjusting various structural and instrumental parameters.

Workflow for Rietveld Refinement of Attapulgite:

Caption: Workflow for Rietveld refinement of attapulgite XRD data.

Key parameters to refine include scale factor, background coefficients, unit cell parameters, peak profile parameters (using functions like pseudo-Voigt), and atomic coordinates and site occupancy factors.[2]

Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the fibrous morphology of attapulgite crystals and can be used for high-resolution imaging of the crystal lattice (HRTEM) and selected area electron diffraction (SAED) to probe the local crystal structure.

Sample Preparation for TEM:

-

Dispersion: A small amount of attapulgite powder is dispersed in a suitable solvent like ethanol (B145695) or deionized water.

-

Sonication: The suspension is briefly sonicated in an ultrasonic bath to break up agglomerates and achieve a fine dispersion of individual fibers. Care must be taken to avoid excessive sonication which can damage the fragile needles.

-

Grid Preparation: A drop of the dilute suspension is placed onto a carbon-coated copper TEM grid and allowed to air dry completely before insertion into the microscope.

Workflow for TEM Analysis of Attapulgite:

Caption: Experimental workflow for TEM analysis of attapulgite.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for probing the chemical bonds and functional groups present in the attapulgite structure. It is particularly sensitive to the different types of water molecules (zeolitic, coordinated, and hydroxyl groups) and the Si-O, Mg-O, and Al-O vibrations.

Sample Preparation (KBr Pellet Method):

-

Mixing: Approximately 1-2 mg of finely ground attapulgite is intimately mixed with ~200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Pressing: The mixture is transferred to a pellet die and pressed under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: Typically 32 or 64 scans are co-added to improve the signal-to-noise ratio.

Key Vibrational Bands of Attapulgite:

| Wavenumber (cm⁻¹) | Assignment |

| ~3615 | Stretching vibration of (Mg/Al/Fe)O-H in the octahedral sheet[3] |

| ~3548 | Stretching vibration of (Si)O-H groups[3] |

| ~3400 | O-H stretching of adsorbed and zeolitic water[4] |

| ~1655 | H-O-H bending vibration of water molecules |

| ~1196 | Stretching vibration of Si-O-Si connecting inverted tetrahedra[3] |

| ~1030 | Si-O stretching vibrations |

| ~979 | Si-O-Mg stretching vibration[3] |

| Below 600 | Si-O-Si bending and lattice vibrations |

Data compiled from various spectroscopic studies.[3][4]

Conclusion

The crystallographic structure of attapulgite clay is intricately linked to its valuable physicochemical properties. A detailed analysis, employing a combination of X-ray diffraction with Rietveld refinement, transmission electron microscopy, and Fourier-transform infrared spectroscopy, is crucial for a comprehensive understanding of this material. The data and protocols presented in this technical guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore and exploit the unique characteristics of attapulgite clay in their respective fields. The continued investigation into the subtle structural variations and their impact on performance will undoubtedly lead to new and innovative applications for this versatile mineral.

References

- 1. Attapulgite, Palygorskite mineral [digitalfire.com]

- 2. Palygorskite – Virtual Museum of Molecules and Minerals [virtual-museum.soils.wisc.edu]

- 3. researchgate.net [researchgate.net]

- 4. Crystallography Open Database: Information card for entry 9005684 [qiserver.ugr.es]

- 5. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Palygorskite for Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palygorskite, also known as attapulgite, is a naturally occurring hydrated magnesium aluminum silicate (B1173343) clay mineral with a unique fibrous or lath-like morphology.[1] Its distinct crystal structure and resulting physicochemical properties, such as high surface area, porosity, and sorptive capacity, have garnered significant interest in the pharmaceutical and biomedical fields.[2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of palygorskite, offering insights for its application in drug delivery systems, as a pharmaceutical excipient, and in therapeutic formulations.[1][2]

Palygorskite's biocompatibility has been demonstrated in various in vitro studies, showing compatibility with macrophages, fibroblasts, and other cell lines.[2] It is listed as a pharmaceutical excipient in both the American and European pharmacopeias for non-parenteral formulations and has a history of use in treating diarrhea.[2] These factors, combined with its global abundance and cost-effectiveness, underscore its potential in advanced drug development.

Crystal Structure and Morphology

Palygorskite possesses a unique 2:1 layered-chain crystal structure, which defines its characteristic needle-like or fibrous morphology.[4] The structure consists of continuous tetrahedral silica (B1680970) sheets linked by discontinuous octahedral sheets of magnesium and aluminum.[5] This arrangement results in the formation of parallel channels or tunnels running along the length of the fibers, which can entrap water molecules (zeolitic water) and other small molecules.[1][4]

The crystals typically exist as elongated fibers of varying lengths, which can be found as individual needles, in parallel groups, or as dense, tangled mats.[2] This acicular morphology is a key contributor to its high specific surface area and rheological properties.[2]

Physicochemical Properties

The utility of palygorskite in pharmaceutical applications is underpinned by a range of quantifiable physicochemical properties. These properties can vary depending on the geological origin and processing of the mineral.

Surface Area and Porosity

The high specific surface area of palygorskite is a critical attribute for its function as an adsorbent and drug carrier. This surface area is a combination of the external surfaces of the fibers and the internal surfaces of the structural tunnels and inter-fiber spaces.[3]

| Property | Typical Value Range | Reference |

| Specific Surface Area (BET) | 122 - 300 m²/g | [2][6] |

| External Surface Area | 54 - 65 m²/g | [7] |

| Micropore Volume | Varies significantly with source and pretreatment | [6] |

Thermal Properties

Thermal analysis of palygorskite reveals distinct stages of water loss and structural changes, which are important considerations for manufacturing processes involving heat.

| Thermal Event | Temperature Range (°C) | Description | Reference |

| Loss of Adsorbed and Zeolitic Water | 60 - 240 | Removal of physically adsorbed water and water within the structural channels. | [8] |

| Loss of Coordinated Water | 350 - 550 | Release of water molecules coordinated to the octahedral cations. | [8] |

| Dehydroxylation | 580 - 800 | Loss of structural hydroxyl groups from the octahedral sheets. | [8] |

Cation Exchange Capacity (CEC)

The cation exchange capacity of palygorskite arises from the substitution of Si⁴⁺ with Al³⁺ in the tetrahedral sheets, creating a net negative surface charge that is balanced by exchangeable cations within the pores.[4] While its CEC is lower than that of smectite clays, it plays a role in the adsorption of cationic drugs.[9]

| Property | Typical Value | Reference |

| Cation Exchange Capacity (CEC) | < 25 meq/100g | [9] |

Rheological Properties

Aqueous suspensions of palygorskite exhibit unique rheological behaviors, forming gel-like structures at low concentrations. This property is valuable for formulating suspensions, gels, and other semi-solid dosage forms.[10]

| Property | Description | Reference |

| Flow Behavior | Pseudoplastic (shear-thinning) at pH ≤ 7, changing to Newtonian at pH ≥ 9. | [11][12] |

| Thixotropy | Suspensions become thixotropic (time-dependent shear thinning) when the pH is below 7 or upon addition of electrolytes. | [11][12] |

| Viscosity | Increases with clay concentration and the length-to-width ratio of the fibers. Divalent cations lead to higher viscosity than monovalent cations. | [11] |

| Point of Zero Charge | Approximately pH 4 to 4.5. | [11][12] |

Experimental Protocols

Accurate characterization of palygorskite is essential for its effective application. The following sections detail the methodologies for key experiments.

Brunauer-Emmett-Teller (BET) Surface Area Analysis

Objective: To determine the specific surface area of palygorskite through nitrogen gas adsorption.

Methodology:

-

Degassing: A known mass of the palygorskite sample is heated under vacuum or a continuous flow of an inert gas (e.g., nitrogen) to remove adsorbed water and other volatile impurities from the surface. The temperature and duration of degassing are critical and should be carefully selected to avoid altering the mineral's structure; a temperature of 110-150°C for several hours is typical.

-

Adsorption Measurement: The degassed sample is cooled to the temperature of liquid nitrogen (77 K).

-

Nitrogen gas is incrementally introduced into the sample tube, and the amount of gas adsorbed at each relative pressure (P/P₀) is measured.

-

Data Analysis: The Brunauer-Emmett-Teller (BET) equation is applied to the adsorption data in the relative pressure range of 0.05 to 0.35 to calculate the volume of gas required to form a monolayer on the surface of the palygorskite.

-

The specific surface area is then calculated from the monolayer gas volume and the cross-sectional area of a single nitrogen molecule.

Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

Objective: To investigate the thermal stability and decomposition profile of palygorskite.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the palygorskite sample (typically 5-10 mg) is placed in a crucible (e.g., alumina (B75360) or platinum).

-

Instrumentation: The crucible is placed in a thermogravimetric analyzer. An inert reference crucible (usually empty) is also placed in the furnace for DTA.

-

Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., from room temperature to 1000°C) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Acquisition:

-

TGA: The mass of the sample is continuously monitored as a function of temperature.

-

DTA: The temperature difference between the sample and the reference crucible is recorded as a function of temperature. Endothermic or exothermic events in the sample result in a negative or positive deviation in this temperature difference, respectively.

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) and DTA curve (ΔT vs. temperature) are analyzed to identify the temperatures at which mass loss and thermal events occur.

Cation Exchange Capacity (CEC) Determination

Objective: To quantify the total amount of exchangeable cations that palygorskite can hold.

Methodology (Ammonium Acetate (B1210297) Method):

-

Saturation: A known mass of palygorskite is treated with a 1 M ammonium (B1175870) acetate (NH₄OAc) solution at pH 7. The ammonium ions (NH₄⁺) in the solution replace the naturally occurring exchangeable cations (e.g., Ca²⁺, Mg²⁺, Na⁺, K⁺) on the palygorskite surface. This step is typically repeated several times to ensure complete saturation.

-

Removal of Excess Salt: The excess ammonium acetate solution is removed by washing the sample with a solvent that does not displace the adsorbed ammonium, such as isopropyl alcohol. The washing is continued until the leachate is free of chloride ions (tested with silver nitrate).

-

Extraction: The ammonium ions adsorbed on the palygorskite are then displaced by leaching the sample with a solution containing a different cation, typically 1 M potassium chloride (KCl).

-

Quantification: The concentration of ammonium in the leachate is determined, often by steam distillation followed by titration, or by using an ammonia-selective electrode.

-

Calculation: The CEC is calculated based on the amount of ammonium extracted and the initial mass of the palygorskite sample, and is expressed in milliequivalents per 100 grams (meq/100 g).

Rheological Measurements

Objective: To characterize the flow behavior of aqueous palygorskite suspensions.

Methodology:

-

Suspension Preparation: Palygorskite suspensions of known concentrations (e.g., 1-5% w/v) are prepared in deionized water or a specific buffer. The suspension is typically homogenized using a high-shear mixer to ensure uniform dispersion of the clay particles.

-

Instrumentation: A rotational viscometer or rheometer equipped with a suitable geometry (e.g., concentric cylinders or parallel plates) is used.

-

Measurement Protocol:

-

The suspension is loaded into the measurement geometry, and the temperature is controlled.

-

A controlled shear rate is applied to the sample, and the resulting shear stress is measured (or vice versa).

-

The shear rate is varied over a defined range to obtain a flow curve (shear stress vs. shear rate).

-

-

Data Analysis: The flow curve is analyzed to determine the rheological parameters, such as apparent viscosity, plastic viscosity, and yield stress. The data can be fitted to various rheological models (e.g., Bingham, Herschel-Bulkley) to further characterize the flow behavior.

Visualizations

Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key experimental workflows and the logical connections between the properties of palygorskite and its applications in drug delivery.

Caption: Workflow for the physicochemical characterization of palygorskite.

Caption: Experimental workflow for a palygorskite-based drug delivery system.

References

- 1. researchgate.net [researchgate.net]

- 2. Investigation into Brazilian Palygorskite for Its Potential Use as Pharmaceutical Excipient: Perspectives and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bentonite- and Palygorskite-Based Gels for Topical Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. azomining.com [azomining.com]

- 7. researchgate.net [researchgate.net]

- 8. Procedure for Cation Exchange Capacity (CEC) Determination in Soil Samples [faculty.nres.illinois.edu]

- 9. researchgate.net [researchgate.net]

- 10. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. epfl.ch [epfl.ch]

The Genesis of Attapulgite: A Technical Guide to its Origin and Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Attapulgite (B1143926), a unique fibrous clay mineral, has garnered significant interest across various scientific disciplines due to its exceptional sorptive and rheological properties. Its application in pharmaceuticals, as an excipient and active ingredient, necessitates a thorough understanding of its fundamental characteristics, which are intrinsically linked to its geological origin and formation. This technical guide provides an in-depth exploration of the genesis of attapulgite deposits, detailing the physicochemical conditions, geological settings, and chemical compositions that govern its formation. The guide also presents key experimental protocols for its characterization and a detailed, albeit historically significant, method for its hydrothermal synthesis.

Chemical and Structural Framework of Attapulgite

Attapulgite, also known as palygorskite, is a hydrated magnesium aluminum phyllosilicate. Its ideal chemical formula is (Mg,Al)₂Si₄O₁₀(OH)·4(H₂O)[1][2]. However, isomorphous substitution of aluminum for silicon in the tetrahedral sites and of other cations like iron for magnesium and aluminum in the octahedral sites is common, leading to variations in its chemical composition.[3] The unique crystal structure of attapulgite consists of a 2:1 layered arrangement where continuous tetrahedral sheets are periodically inverted, creating channels or tunnels that run parallel to the fiber length. This structure is responsible for its high surface area (typically 150-320 m²/g) and exceptional adsorption capacity.[1]

Geological Origins and Formation Mechanisms

Attapulgite deposits are formed under specific geological and geochemical conditions and can be broadly categorized into three main types: sedimentary, hydrothermal, and pedogenic. The formation of attapulgite is favored by alkaline conditions and a high activity of silica (B1680970) (Si) and magnesium (Mg) in the formative solution.[3]

Sedimentary Deposits

Sedimentary attapulgite is the most common type and is typically found in marginal marine or lacustrine (lake) environments.[1] These deposits form through several proposed mechanisms:

-

Direct precipitation: In alkaline lakes and lagoons with high concentrations of dissolved silica and magnesium, attapulgite can precipitate directly from the solution. This process is often associated with arid or semi-arid climates where evaporation concentrates these ions.

-

Transformation of precursor minerals: Attapulgite can also form through the diagenetic alteration of precursor clay minerals, such as smectite. This transformation is believed to occur through a dissolution-precipitation mechanism where the smectite structure breaks down and re-forms as attapulgite in a magnesium-rich environment.

-

Detrital accumulation: In some cases, attapulgite formed in terrestrial environments can be transported and deposited in sedimentary basins.

The major deposits in the southeastern United States (Georgia and Florida) are prime examples of sedimentary attapulgite.[1]

Hydrothermal Deposits

Hydrothermal attapulgite forms from the alteration of magnesium-rich rocks, such as serpentinites and basalts, by heated, silica-rich fluids. These deposits are typically smaller and less common than sedimentary deposits. The formation occurs in veins and fracture fillings where the hydrothermal fluids have circulated.

Pedogenic Deposits

Pedogenic attapulgite forms in soils in arid and semi-arid regions. The process involves the weathering of primary minerals in the soil, which releases silica and magnesium. Under alkaline soil conditions (typically pH 7.5-8.5), these elements can recombine to form attapulgite. This type of formation is often associated with the presence of calcrete (a hardened layer of calcium carbonate).

Physicochemical Conditions of Attapulgite Formation

The formation of attapulgite is a complex process governed by several key physicochemical parameters. The following table summarizes the typical conditions for each formation environment.

| Parameter | Sedimentary | Hydrothermal | Pedogenic |

| pH | Alkaline (typically > 8.2) | Neutral to alkaline | Alkaline (typically 7.5 - 8.5) |

| Temperature | Ambient to slightly elevated | Elevated (variable) | Ambient |

| Pressure | Low (near-surface) | Variable (subsurface) | Low (near-surface) |

| Key Chemical Species | High activity of Si and Mg | High activity of Si and Mg from rock alteration | High activity of Si and Mg from weathering |

| Associated Minerals | Smectite, calcite, dolomite, gypsum | Serpentine, talc, calcite | Calcite, dolomite, smectite |

Chemical Composition of Attapulgite from Different Deposits

The chemical composition of attapulgite can vary depending on its geological origin and the extent of isomorphous substitution. The following table presents typical chemical compositions of attapulgite from different types of deposits.

| Oxide | Sedimentary (USA) | Hydrothermal (Spain) | Pedogenic (Australia) |

| SiO₂ | 50-60% | 55-65% | 45-55% |

| Al₂O₃ | 10-15% | 5-10% | 12-18% |

| MgO | 8-12% | 15-25% | 10-15% |

| Fe₂O₃ | 3-5% | 1-3% | 4-8% |

| CaO | 1-3% | 0.5-2% | 1-4% |

| K₂O | 0.5-1.5% | < 0.5% | 0.5-2% |

| H₂O (structural) | 8-12% | 8-12% | 9-13% |

Note: These are generalized ranges and can vary significantly between specific deposits.

Experimental Protocols for Characterization

A comprehensive understanding of attapulgite deposits requires detailed characterization using various analytical techniques.

X-Ray Diffraction (XRD)

-

Objective: To identify the mineralogical composition of the clay and determine the presence of attapulgite and any associated minerals.

-

Methodology:

-

A representative sample of the clay is finely ground to a powder (< 75 µm).

-

The powdered sample is mounted onto a sample holder.

-

The sample is irradiated with monochromatic X-rays in a diffractometer.

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern is compared to standard diffraction patterns of known minerals for identification. Key diffraction peaks for attapulgite are typically observed at approximately 8.4°, 13.8°, and 19.8° 2θ (for Cu Kα radiation).

-

Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS)

-

Objective: To observe the fibrous morphology of attapulgite crystals and to determine the elemental composition of individual fibers or aggregates.

-

Methodology:

-

A small, representative portion of the sample is mounted on an aluminum stub using conductive carbon tape.

-

The sample is coated with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.

-

The sample is placed in the SEM chamber, and a focused beam of electrons is scanned across the surface.

-

Secondary electrons emitted from the sample are detected to form a high-resolution image of the surface morphology.

-

The electron beam also excites the atoms in the sample, causing them to emit characteristic X-rays. An EDS detector analyzes these X-rays to determine the elemental composition of the selected area.

-

Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability of attapulgite and to quantify the different types of water (adsorbed, zeolitic, and structural) present in the mineral.

-

Methodology:

-

A small, precisely weighed amount of the attapulgite sample is placed in a crucible.

-

The crucible is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate.

-

The change in mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve shows distinct mass loss steps corresponding to the removal of different types of water and the dehydroxylation of the mineral structure.

-

Experimental Protocol for Hydrothermal Synthesis of Attapulgite

While the reproducible de novo synthesis of pure attapulgite in the laboratory has been challenging, a historically significant method was reported by La Iglesia (1977). This protocol involves the hydrothermal treatment of a magnesium silicate (B1173343) (forsterite) in the presence of aluminum and silicon solutions.

-

Precursor Materials:

-

Forsterite (Mg₂SiO₄) powder

-

Aluminum solution (e.g., from dissolved aluminum salt)

-

Silicon solution (e.g., from sodium silicate)

-

-

Experimental Procedure:

-

A suspension of forsterite powder is prepared in a solution containing controlled concentrations of dissolved aluminum and silicon.

-

The pH of the suspension is adjusted to a range of 6.1 to 9.05.

-

The suspension is sealed in a Teflon-lined stainless steel autoclave.

-

The autoclave is heated to a specific temperature (temperatures used in similar hydrothermal syntheses of clays (B1170129) range from 150°C to 300°C) and maintained for a duration of several days to weeks to allow for the slow crystallization of attapulgite.

-

After the reaction period, the autoclave is cooled to room temperature.

-

The solid product is separated from the solution by filtration or centrifugation, washed with deionized water to remove any soluble byproducts, and dried at a low temperature (e.g., 60°C).

-

The resulting solid is then characterized by XRD and electron microscopy to confirm the formation of crystalline attapulgite.[3]

-

Visualizing Attapulgite Formation Pathways and Experimental Workflows

To better illustrate the complex relationships and processes involved in the formation and analysis of attapulgite, the following diagrams are provided.

Caption: Major geological pathways for the formation of attapulgite deposits.

Caption: Experimental workflow for the characterization of attapulgite samples.

Caption: Workflow for the hydrothermal synthesis of attapulgite.

Conclusion

The formation of attapulgite is a multifaceted geological process occurring under specific environmental and geochemical conditions. Understanding the interplay of factors such as pH, temperature, and the availability of key elements is crucial for locating and characterizing these valuable clay deposits. For researchers and professionals in drug development, a comprehensive knowledge of the origin and formation of attapulgite provides a fundamental basis for appreciating its physicochemical properties and ensuring its safe and effective application. The experimental protocols and visualizations provided in this guide offer a robust framework for the continued study and utilization of this remarkable mineral.

References

Attapulgite: A Comprehensive Technical Guide to its Thermal and Chemical Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Attapulgite (B1143926), a naturally occurring hydrated magnesium aluminum silicate (B1173343) clay mineral, has garnered significant interest across various scientific and industrial sectors, including pharmaceuticals, due to its unique needle-like morphology, high porosity, and large surface area. Its performance and viability in numerous applications are intrinsically linked to its thermal and chemical stability. This technical guide provides an in-depth analysis of the stability of attapulgite under various thermal and chemical conditions, presenting key data, detailed experimental protocols, and visual representations of stability assessment workflows.

Thermal Stability of Attapulgite

The thermal behavior of attapulgite is characterized by a multi-stage decomposition process involving the loss of different types of water molecules and subsequent structural transformations. Understanding these changes is critical for applications involving heat treatment or high-temperature environments.

Key Thermal Decomposition Stages

Attapulgite's thermal decomposition can be broadly categorized into three main stages: dehydration, dehydroxylation, and structural collapse.

-

Dehydration: This initial stage involves the loss of hygroscopic (surface-adsorbed) and zeolitic (channel) water. This process is typically observed at temperatures below 250°C and is reversible to some extent.

-

Dehydroxylation: As the temperature increases, coordinated water molecules and structural hydroxyl groups are removed. This leads to the folding of the crystal structure and the formation of a modified phase known as attapulgite anhydride. This process generally occurs in the range of 250°C to 600°C.

-

Structural Collapse and Recrystallization: At temperatures above 800°C, the attapulgite structure collapses, leading to the formation of new crystalline phases such as enstatite and cristobalite. This transformation is irreversible and results in a significant loss of surface area and porosity.

Quantitative Thermal Analysis Data

The following table summarizes the key thermal events and associated mass losses for attapulgite, as determined by thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

| Temperature Range (°C) | Mass Loss (%) | Associated Event | DTA Peak Type |

| 25 - 150 | 8 - 12 | Loss of hygroscopic and zeolitic water | Endothermic |

| 150 - 400 | 4 - 8 | Loss of coordinated water | Endothermic |

| 400 - 600 | 2 - 5 | Dehydroxylation of structural OH groups | Endothermic |

| > 800 | - | Structural collapse and recrystallization | Exothermic |

Note: The exact temperatures and mass loss percentages can vary depending on the specific origin, purity, and particle size of the attapulgite sample.

Experimental Protocol: Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

Objective: To determine the thermal stability and decomposition profile of attapulgite.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DTA.

Methodology:

-

Sample Preparation: A small amount of the attapulgite sample (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The crucible is placed in the furnace of the TGA/DTA instrument.

-

Experimental Conditions:

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature of at least 1000°C.

-

Heating Rate: A constant heating rate, typically 10°C/min, is applied.[1]

-

Atmosphere: The experiment is conducted under a controlled atmosphere, usually an inert gas like nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative reactions.

-

-

Data Acquisition: The instrument records the sample mass (TGA) and the temperature difference between the sample and a reference (DTA) as a function of temperature.

-

Data Analysis: The resulting TGA curve is analyzed to determine the temperature ranges of mass loss and the percentage of mass lost in each step. The DTA curve is used to identify the thermal nature of the transitions (endothermic or exothermic).

Chemical Stability of Attapulgite

The chemical stability of attapulgite is a critical parameter, particularly in pharmaceutical formulations where it may come into contact with acidic or alkaline active pharmaceutical ingredients (APIs) or excipients. Generally, attapulgite exhibits good chemical stability, especially in neutral and slightly alkaline or acidic environments.[2]

Stability in Acidic Media

Attapulgite's fibrous structure can be altered by treatment with strong acids, a process sometimes intentionally used for "acid activation" to modify its surface properties.

-

Mild Acidic Conditions (pH 3-6): In mildly acidic environments, attapulgite is generally stable with minimal structural changes.

-

Strong Acidic Conditions (pH < 3): Treatment with strong acids, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4), can lead to the leaching of octahedral cations, primarily magnesium (Mg²⁺), aluminum (Al³⁺), and iron (Fe³⁺).[3][4] This process can increase the specific surface area and porosity up to a certain point. However, excessive acid treatment can cause a partial to complete breakdown of the crystalline structure, resulting in the formation of amorphous silica (B1680970).[5]

Stability in Alkaline Media

Attapulgite is generally considered to be more stable in alkaline conditions compared to strongly acidic environments. Its structure remains largely intact in solutions with a pH up to around 10. However, at very high pH values, some dissolution of silica may occur over extended periods.

Quantitative Data on Chemical Stability

The following table summarizes the effects of acid treatment on the physicochemical properties of attapulgite.

| Treatment Condition | Change in Specific Surface Area (m²/g) | Change in Pore Volume (cm³/g) | Key Structural Changes |

| Untreated | 130 - 160 | 0.2 - 0.4 | Native fibrous structure |

| Mild HCl treatment | Increase | Increase | Removal of carbonate impurities |

| Moderate HCl treatment | Significant Increase | Significant Increase | Leaching of octahedral cations |

| Strong HCl treatment | Decrease | Decrease | Partial to complete structural collapse, formation of amorphous silica |

Experimental Protocol: Acid Stability Assessment

Objective: To evaluate the structural and chemical stability of attapulgite in an acidic medium.

Materials:

-

Attapulgite sample

-

Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 0.1 M, 1 M, 5 M)

-

Deionized water

-

Filtration apparatus

-

Drying oven

Methodology:

-

Sample Dispersion: Disperse a known amount of attapulgite (e.g., 1 g) in a specific volume of the HCl solution (e.g., 100 mL) at room temperature.

-

Agitation: Stir the suspension for a defined period (e.g., 24 hours) to ensure thorough interaction.

-

Separation: Separate the solid material from the acidic solution by filtration or centrifugation.

-

Washing: Wash the collected solid residue with deionized water until the filtrate is neutral (pH ~7) to remove any remaining acid and dissolved salts.

-

Drying: Dry the washed sample in an oven at a controlled temperature (e.g., 105°C) to a constant weight.

-

Characterization: Analyze the treated and untreated attapulgite samples using the following techniques:

-

X-ray Diffraction (XRD): To assess changes in the crystalline structure.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify changes in the chemical bonds and functional groups.

-

Inductively Coupled Plasma (ICP) Spectroscopy: To quantify the concentration of leached cations (Mg, Al, Fe) in the acidic filtrate.

-

Brunauer-Emmett-Teller (BET) analysis: To determine the specific surface area and pore size distribution.

-

Implications for Drug Development

The robust thermal and chemical stability of attapulgite makes it a suitable excipient in a variety of pharmaceutical dosage forms.

-

Thermal Stability: Its ability to withstand moderate temperatures is advantageous for manufacturing processes that involve drying or heat sterilization. However, the multi-stage water loss must be considered, as it can affect the physical properties and performance of the final product.

-

Chemical Inertness: The general chemical inertness of attapulgite, particularly around neutral pH, ensures that it is unlikely to react with most APIs.[6] However, for highly acidic or basic drug substances, compatibility studies are essential to rule out any potential degradation of the API or the excipient. The potential for adsorption of the API onto the attapulgite surface should also be evaluated, as this can influence the drug release profile.[7]

Conclusion

Attapulgite is a thermally and chemically stable mineral, making it a versatile material for a wide range of applications, including as a pharmaceutical excipient. Its thermal decomposition is well-defined, involving the sequential loss of different types of water molecules followed by structural collapse at high temperatures. Chemically, it is relatively inert, especially in neutral to moderately alkaline or acidic conditions. However, strong acids can alter its structure by leaching octahedral cations. A thorough understanding of these stability characteristics, through the application of appropriate analytical techniques, is crucial for the successful formulation and application of attapulgite-based products. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers and professionals in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. Making Pb Adsorption-Saturated Attapulgite with Excellent Photocatalysis Properties through a Vulcanization Reaction and Its Application for MB Wastewater Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation and evaluation of palygorskite microstructure following acid pretreatment and its potential use as an adsorbent for copper - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural and Textural Modifications of Palygorskite and Sepiolite Under Acid Treatment | Clays and Clay Minerals | Cambridge Core [cambridge.org]

- 5. scielo.br [scielo.br]

- 6. Investigation on the Potential Application of Na-Attapulgite as an Excipient in Domperidone Sustained-Release Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Mineralogical Characterization of Attapulgite

For Researchers, Scientists, and Drug Development Professionals

Attapulgite (B1143926), a hydrated magnesium aluminum silicate (B1173343) clay mineral, possesses a unique needle-like or fibrous crystalline structure, high surface area, and significant adsorptive capacity. These properties make it a valuable excipient in pharmaceutical formulations, a component in drug delivery systems, and a versatile material in various industrial applications. A thorough understanding of its mineralogical characteristics is paramount for quality control, formulation development, and ensuring its safe and effective use. This technical guide provides an in-depth overview of the core techniques employed for the comprehensive characterization of attapulgite.

Crystal Structure and Morphology

Attapulgite's distinctive properties are intrinsically linked to its crystal structure and morphology. At the microscopic level, it consists of crystalline rods, which differentiate it from the flatter, flakier structures of other clays (B1170129) like bentonite. These rod-shaped particles are typically around 2.5 microns in length or less and 25 nanometers in width.[1] This acicular morphology contributes to the formation of a three-dimensional lattice structure, enabling the entrapment of liquids and other substances.[1]

The mineral's molecular formula is (Mg,Al)₂Si₄O₁₀(OH)·4(H₂O).[1] Its structure is characterized by a discontinuous octahedral sheet, leading to the formation of channels or tunnels that contribute to its high surface area (150-320 m²/g) and exceptional adsorption capabilities.[1][2][3]

Core Mineralogical Characterization Techniques

A multi-faceted approach employing several instrumental techniques is necessary for a complete mineralogical characterization of attapulgite. The following sections detail the principles, experimental protocols, and data interpretation for the most critical analytical methods.

X-ray Diffraction (XRD)

X-ray Diffraction is a fundamental technique for identifying the crystalline phases present in a material and providing information about its crystal structure. For attapulgite, XRD is used to confirm its identity, assess its purity by detecting impurity minerals like quartz, dolomite, and montmorillonite, and study changes in its crystal structure upon modification or thermal treatment.[4][5]

A typical experimental setup for the XRD analysis of attapulgite is as follows:

-

Sample Preparation: The attapulgite sample is ground to a fine powder (typically < 0.5 micron particle size) to ensure random orientation of the crystallites.[6] The powder is then packed into a sample holder, ensuring a flat, smooth surface.

-

Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source is commonly used.

-

Data Collection: The sample is scanned over a specific 2θ range, typically from 3° to 80°, with a defined step size and dwell time.

-

Data Analysis: The resulting diffractogram, a plot of X-ray intensity versus 2θ angle, is analyzed to identify the characteristic diffraction peaks of attapulgite and any other crystalline phases present.

The characteristic diffraction peaks of attapulgite are crucial for its identification.

| 2θ Angle (°) | Miller Index (hkl) | Reference |

| 8.35 - 8.4 | (110) | [2][7] |

| 13.77 | (200) | [7] |

| 19.82 - 20.0 | (040) | [2][7] |

| 27.58 | (102) | [7] |

Table 1: Characteristic X-ray diffraction peaks for attapulgite.

Electron Microscopy: SEM and TEM

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques that provide direct visualization of the morphology and microstructure of attapulgite.

-

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the sample's surface, revealing the fibrous and bundled nature of attapulgite particles.[8][9][10] When coupled with Energy Dispersive X-ray Spectroscopy (EDX), SEM can also provide qualitative and quantitative elemental analysis of the sample.[4][11]

-

Transmission Electron Microscopy (TEM): TEM offers even higher resolution, allowing for the visualization of individual attapulgite needles and their internal structure.[12][13] It is particularly useful for examining the dimensions of the nanocrystals and observing how they disperse or aggregate.[12]

SEM:

-

Sample Preparation: A small amount of the dry attapulgite powder is mounted on an aluminum stub using double-sided carbon tape. To make the sample conductive and prevent charging under the electron beam, it is coated with a thin layer of a conductive material, such as gold or carbon.

-

Imaging: The prepared sample is placed in the SEM chamber, and a focused beam of electrons is scanned across the surface. The signals produced (secondary electrons, backscattered electrons) are collected to form an image.

-

EDX Analysis: For elemental composition, the EDX detector is used to collect the characteristic X-rays emitted from the sample.

TEM:

-

Sample Preparation: A very dilute suspension of attapulgite in a suitable solvent (e.g., ethanol (B145695) or water) is prepared. A drop of this suspension is then placed on a TEM grid (a small copper grid coated with a thin carbon film) and allowed to dry.

-

Imaging: The TEM grid is inserted into the microscope. A high-energy electron beam is transmitted through the thin sample, and the resulting image is projected onto a fluorescent screen or captured by a camera.

SEM and TEM images provide qualitative morphological information. Quantitative data, such as particle size and aspect ratio, can be obtained through image analysis software.

| Parameter | Typical Value | Technique | Reference |

| Particle Length | < 2.5 µm | SEM/TEM | [1] |

| Particle Width | ~25 nm | SEM/TEM | [1] |

| Aspect Ratio (L:W:T) | ~100:3:1 | TEM | [13] |

Table 2: Typical morphological parameters of attapulgite particles.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in a material by measuring the absorption of infrared radiation. For attapulgite, FTIR is valuable for identifying the different types of water molecules (adsorbed, zeolitic, and coordinated), hydroxyl groups, and Si-O bonds within its structure.[7][14][15] It can also be used to study the effects of thermal treatment and chemical modifications.

-

Sample Preparation: A small amount of finely ground attapulgite is mixed with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, which requires minimal sample preparation.

-

Data Collection: The sample is placed in the FTIR spectrometer, and an infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: The absorption bands in the spectrum are assigned to specific molecular vibrations, providing information about the chemical structure of the attapulgite.

The FTIR spectrum of attapulgite exhibits several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3615 | Stretching vibration of (Mg/Al/Fe)O–H in the octahedral sheet | [15][16] |

| ~3550 | Stretching vibration of crystalline water | [7] |

| ~3480 | Stretching vibration of surface and zeolitic water | [7] |

| ~1655 | H-O-H bending vibration of water molecules | [7] |

| ~1198 | Si-O vibration (characteristic shoulder) | [14] |

| ~1031 | Si-O-Si stretching vibration | [15] |

| 767, 778 | Stretching vibrations of Si-O-Si and Si-O-Al | [11] |

Table 3: Characteristic FTIR absorption bands for attapulgite.

Thermal Analysis (TGA/DTA)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the changes in a material's physical and chemical properties as a function of temperature. For attapulgite, these methods are crucial for understanding its thermal stability and the different stages of water loss (dehydration) and dehydroxylation.[6][17]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. The resulting TGA curve provides quantitative information about the different mass loss events.

-

Differential Thermal Analysis (DTA): DTA measures the temperature difference between the sample and an inert reference material as they are heated. DTA curves show endothermic and exothermic events, such as dehydration (endothermic) and phase transitions.

-

Sample Preparation: A small, accurately weighed amount of the attapulgite sample is placed in a crucible (e.g., ceramic or platinum).

-

Instrumentation: A simultaneous TGA/DTA instrument is typically used.

-

Data Collection: The sample is heated in a controlled atmosphere (e.g., air or nitrogen) at a constant heating rate (e.g., 5 °C/min). The mass loss (TGA) and temperature difference (DTA) are recorded as a function of temperature.

-

Data Analysis: The TGA curve is analyzed to determine the temperatures and magnitudes of mass loss steps. The DTA curve is used to identify the corresponding thermal events.

The thermal decomposition of attapulgite occurs in several distinct steps.

| Temperature Range (°C) | Event | Typical Mass Loss (%) | Reference |

| 20 - 114 | Loss of adsorbed and zeolitic water (Dehydration) | 6.5 - 11.0 | [6][17] |

| 114 - 201 | Loss of bound water (Dehydration) | [6][17] | |

| 201 - 337 | Dehydroxylation | 3.3 - 3.4 | [6][17] |

| 337 - 638 | Dehydroxylation | 2.3 - 4.9 | [6][17] |

| 638 - 982 | Dehydroxylation and structural collapse | ~1.0 | [17] |

Table 4: Thermal decomposition stages of attapulgite as determined by TGA.

Integrated Characterization Workflow

A comprehensive understanding of attapulgite requires an integrated approach where the results from different techniques are correlated. The following diagram illustrates a logical workflow for the mineralogical characterization of attapulgite.

Caption: Experimental workflow for the mineralogical characterization of attapulgite.

Logical Relationships of Characterization Techniques

The various analytical techniques provide complementary information about the physicochemical properties of attapulgite. The following diagram illustrates the logical relationships between the techniques and the key characteristics they elucidate.

Caption: Logical relationships between characterization techniques and attapulgite properties.

Conclusion

The comprehensive mineralogical characterization of attapulgite is essential for its effective and safe application, particularly in the pharmaceutical and drug development sectors. By employing a combination of X-ray diffraction, electron microscopy, Fourier-transform infrared spectroscopy, and thermal analysis, researchers and scientists can gain a detailed understanding of its crystal structure, purity, morphology, chemical composition, and thermal behavior. The detailed protocols and comparative data presented in this guide serve as a valuable resource for establishing robust quality control measures and advancing the use of attapulgite in various scientific and industrial fields.

References

- 1. activeminerals.com [activeminerals.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. scispace.com [scispace.com]

- 7. Recent developments in synthesis of attapulgite composite materials for refractory organic wastewater treatment: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02014F [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. iwaponline.com [iwaponline.com]

- 12. researchgate.net [researchgate.net]

- 13. An electron-microscopic study of Na-attapulgite particles | Semantic Scholar [semanticscholar.org]

- 14. Infrared Study of Attapulgite and HCl Treated Attapulgite | Clays and Clay Minerals | Cambridge Core [cambridge.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Theoretical Modeling of Attapulgite Structure: A Technical Guide for Researchers

Abstract

Attapulgite (B1143926), a naturally occurring hydrated magnesium aluminum silicate (B1173343) clay mineral, has garnered significant interest in the pharmaceutical sciences, particularly in drug delivery systems. Its unique fibrous, porous structure and tunable surface chemistry make it an excellent candidate for the controlled release of therapeutic agents. Understanding the intricate structural details and interaction mechanisms at a molecular level is paramount for the rational design of attapulgite-based drug carriers. This technical guide provides an in-depth overview of the theoretical modeling of the attapulgite structure, complemented by detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational and experimental techniques to explore the potential of attapulgite in pharmaceutical applications.

Introduction to Attapulgite's Structure

Attapulgite, also known as palygorskite, possesses a unique crystal structure characterized by a continuous two-dimensional tetrahedral silica (B1680970) sheet that is inverted periodically, creating parallel channels or tunnels.[1][2] This layered-chain structure results in a high surface area and porosity, which are key to its exceptional adsorption capabilities.[2] The empirical formula for attapulgite is (Mg,Al)₂Si₄O₁₀(OH)·4(H₂O).[3] The channels within the structure can accommodate water molecules, which can be removed or replaced by other molecules, including active pharmaceutical ingredients (APIs).[1]

Theoretical modeling plays a crucial role in elucidating the atomic-level details of attapulgite's structure and its interactions with drug molecules. Computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide invaluable insights into adsorption energies, binding mechanisms, and the dynamics of drug molecules at the attapulgite surface.[4]

Quantitative Structural and Physicochemical Data

The following tables summarize key quantitative data for attapulgite, compiled from various sources. These values can serve as a baseline for theoretical modeling and experimental design.

Table 1: Crystallographic Data for Attapulgite

| Parameter | Value | References |

| Crystal System | Monoclinic or Orthorhombic | [3][5] |

| Space Group | B2/m, C2/m, or P2₁2₁2₁ | [3][5] |

| Unit Cell Parameter (a) | ~12.78 Å | [3] |

| Unit Cell Parameter (b) | ~17.86 Å | [3] |

| Unit Cell Parameter (c) | ~5.24 Å | [3] |

| β | ~95.78° | [3] |

| Ideal Molecular Formula | Mg₅Si₈O₂₀(OH)₂(OH₂)₄·4H₂O | [1] |

Table 2: Physicochemical Properties of Attapulgite

| Property | Typical Value Range | References |

| Specific Surface Area (BET) | 144 - 188 m²/g | [6] |

| Zeta Potential (unmodified) | -18 to -28 mV | [7][8] |

| Maximum Adsorption Capacity (MB) | Varies with modification | [7][9] |

| Langmuir Maximum Adsorption (Cr(VI)) | 302.11 mg/g (modified) | [9] |

Theoretical Modeling Protocols

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of attapulgite, DFT can be used to model the interaction between drug molecules and the clay surface, providing insights into binding energies and mechanisms.[4]

Protocol for DFT Simulation of Drug-Attapulgite Interaction:

-

Model Construction:

-

Construct a slab model of the attapulgite (001) surface from its crystallographic data.[10]

-

Optimize the geometry of the attapulgite slab.

-

Build the 3D structure of the drug molecule of interest and perform a geometry optimization.

-

-

Adsorption Simulation:

-

Place the optimized drug molecule at various positions and orientations on the attapulgite surface.

-

Perform geometry optimization for each drug-attapulgite complex to find the most stable adsorption configuration.

-

-

Energy Calculation:

-

Calculate the adsorption energy (E_ads) using the formula: E_ads = E_(drug+attapulgite) - (E_drug + E_attapulgite) where E_(drug+attapulgite) is the total energy of the optimized complex, and E_drug and E_attapulgite are the energies of the isolated drug molecule and attapulgite slab, respectively.

-

-

Analysis:

-

Analyze the optimized geometry to identify key interactions (e.g., hydrogen bonds, van der Waals forces).

-

Perform electronic structure analysis (e.g., charge density difference, density of states) to understand the nature of the chemical bonding.[11]

-

Molecular Dynamics (MD) Simulations

MD simulations are used to study the physical movements of atoms and molecules over time. For attapulgite-drug systems, MD can reveal the dynamic behavior of the drug on the clay surface and within its pores, providing insights into diffusion and release mechanisms.[12]

Protocol for MD Simulation of Attapulgite in an Aqueous Environment:

-

System Setup:

-

Construct the attapulgite crystal structure.

-

Define a simulation box and place the attapulgite slab within it.

-

Solvate the system with water molecules.[13]

-

Add ions to neutralize the system if necessary.

-

-

Force Field Selection:

-

Choose an appropriate force field for the clay (e.g., CLAYFF) and the drug molecule (e.g., GAFF).[4]

-

-

Simulation Protocol:

-

Perform energy minimization of the entire system to remove any steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT (isothermal-isochoric) ensemble.

-

Equilibrate the system under the NPT (isothermal-isobaric) ensemble to achieve the correct density.

-

Run the production simulation for a sufficient length of time (nanoseconds to microseconds) to sample the desired phenomena.[14]

-

-

Trajectory Analysis:

-

Analyze the trajectory to calculate properties such as root-mean-square deviation (RMSD), radial distribution functions (RDFs), and mean square displacement (MSD) to understand the stability, local structure, and diffusion of the drug molecule.[15]

-

Experimental Characterization Protocols

Experimental validation is crucial to complement and verify the findings from theoretical models. The following are detailed protocols for key characterization techniques.

X-ray Diffraction (XRD)

XRD is used to determine the crystalline structure and phase composition of attapulgite.[16]

Protocol for Powder XRD Analysis:

-

Sample Preparation:

-

Grind the attapulgite sample to a fine powder (< 10 µm) using a mortar and pestle or a ball mill.[17]

-

Mount the powder onto a sample holder, ensuring a flat, smooth surface.

-

-

Instrument Setup:

-

Use a diffractometer with Cu Kα radiation.

-

Set the operating voltage and current (e.g., 40 kV and 200 mA).[7]

-

Scan a 2θ range typically from 2° to 70°.

-

-

Data Analysis:

-

Identify the characteristic diffraction peaks of attapulgite. The most intense peak is typically observed around 2θ = 8.3-8.4°.[2][7]

-

Compare the obtained pattern with standard diffraction data from databases (e.g., JCPDS) to confirm the phase purity.

-

Quantitative analysis can be performed using methods like the Rietveld refinement to determine the percentage of attapulgite in a mixture.[18]

-

Transmission Electron Microscopy (TEM)

TEM provides high-resolution imaging of the morphology and microstructure of attapulgite, revealing its fibrous nature.[19][20]

Protocol for TEM Analysis:

-

Sample Preparation:

-

Disperse a small amount of the attapulgite sample in a suitable solvent (e.g., ethanol (B145695) or deionized water) using ultrasonication.[21]

-

Place a drop of the dispersion onto a carbon-coated copper grid.

-

Allow the solvent to evaporate completely.

-

Alternatively, for observing stacking structures, a resin embedding and ultramicrotomy method can be employed.[19]

-

-

Imaging:

Zeta Potential Measurement

Zeta potential measurements are used to determine the surface charge of attapulgite particles in a dispersion, which is crucial for understanding its interaction with charged drug molecules and its stability in suspension.[7][9]

Protocol for Zeta Potential Measurement:

-

Sample Preparation:

-

Prepare a dilute suspension of attapulgite in deionized water or a buffer of known pH and ionic strength.

-

Disperse the sample using ultrasonication to ensure homogeneity.

-

-

Measurement:

-

Use a zeta potential analyzer based on electrophoretic light scattering.

-

Inject the sample suspension into the measurement cell.

-

Allow the sample to equilibrate to the desired temperature.

-

Perform the measurement, which involves applying an electric field and measuring the velocity of the particles.

-

-

Data Analysis:

-

The instrument software will calculate the zeta potential from the measured electrophoretic mobility using the Smoluchowski or Huckel equation, depending on the particle size and ionic strength.

-

Perform measurements at different pH values to determine the isoelectric point.[22]

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the theoretical modeling and application of attapulgite.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Palygorskite - Wikipedia [en.wikipedia.org]

- 4. Structural analysis of clay minerals intercalated with drugs solved by classical molecular dynamics and DFT methods [xray.cz]

- 5. Attapulgite clays | 1337-76-4 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. biotec.rwth-aachen.de [biotec.rwth-aachen.de]

- 13. researchgate.net [researchgate.net]

- 14. Molecular Dynamics Simulation of Complex Reactivity with the Rapid Approach for Proton Transport and Other Reactions (RAPTOR) Software Package - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. nrc.gov [nrc.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 21. pubs.usgs.gov [pubs.usgs.gov]

- 22. mdpi.com [mdpi.com]

Geological Sources of High-Purity Attapulgite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Attapulgite (B1143926), a hydrated magnesium aluminum silicate (B1173343) clay mineral also known as palygorskite, is a critical raw material in various high-value applications, including pharmaceuticals, catalysis, and advanced materials science. Its unique needle-like (acicular) crystal morphology, high surface area, and sorptive properties are directly linked to its purity and geological origin. This technical guide provides an in-depth exploration of the primary geological sources of high-purity attapulgite, its chemical and mineralogical characteristics, and the experimental protocols for its characterization and purification.

Principal Geological Deposits of High-Purity Attapulgite

High-purity attapulgite deposits are relatively rare globally. The most significant commercial sources are found in specific geological settings, primarily marginal marine sedimentary environments. The formation is often associated with the alteration of magnesium-rich parent materials in alkaline conditions.

1.1. Southeastern United States (Georgia-Florida District)

The world's most significant deposits of high-purity, gel-grade attapulgite are located in a relatively small region spanning southwestern Georgia and northern Florida.[1] The town of Attapulgus, Georgia, lends its name to the mineral due to the abundance and quality of the deposits in this area.[1] These deposits are found within the Hawthorn Group of Miocene age and are believed to have formed in shallow, near-shore marine or lagoonal environments. The primary clay mineral is palygorskite, which occurs in beds and lenses within dolomitic and calcareous clays (B1170129).

1.2. Xuyi County, China

China possesses substantial reserves of attapulgite, with a major high-purity deposit located in Xuyi County, Jiangsu Province. Chinese attapulgite from this region is noted for its low content of grit, free silica, and carbonates when compared to some US deposits.[2] This suggests a different depositional environment or post-depositional alteration history.

1.3. Lake Nerramyne, Western Australia

A significant deposit of high-purity attapulgite is found at Lake Nerramyne, located approximately 170 kilometers northeast of Geraldton in Western Australia.[3] This deposit is considered the largest of premium quality in Australia and is characterized by its exceptional absorption and adsorption capabilities.[3] Mining operations at Lake Nerramyne are conducted on a campaign basis.[3]

Comparative Composition of High-Purity Attapulgite from Major Sources

The chemical and mineralogical composition of attapulgite varies depending on its geological origin. These variations can significantly impact its performance in specialized applications. The following tables summarize available quantitative data for attapulgite from the major global deposits.

Table 1: Typical Chemical Composition of Attapulgite from Various Global Sources (% by weight)

| Oxide | Southeastern USA | China (Gansu)[4] | Australia (Lake Nerramyne) |

| SiO₂ | 59.2 | 54.9 | 55.0 - 60.0 |

| Al₂O₃ | 10.5 | 11.2 | 9.0 - 12.0 |

| MgO | 10.6 | 9.8 | 9.0 - 11.0 |

| Fe₂O₃ | 3.6 | 5.6 | 3.0 - 4.0 |

| CaO | 1.4 | 2.5 | 1.0 - 2.0 |

| K₂O | 1.0 | 1.8 | 0.5 - 1.5 |

| TiO₂ | 0.5 | 0.7 | 0.4 - 0.7 |

| Na₂O | - | 1.5 | - |

| Ig. Loss | 11.4 | - | 10.0 - 13.0 |

Note: Data is compiled from various sources and represents typical compositions. Actual values can vary within a single deposit.

Table 2: Typical Mineralogical Composition of Attapulgite Ores (% by weight)

| Mineral | General Composition[5] |

| Attapulgite (Palygorskite) | 60 - 80 |

| Montmorillonite (B579905)/Sepiolite | 10 - 15 |

| Quartz | 4 - 5 |

| Calcite/Dolomite | 1 - 5 |

Table 3: Heavy Metal Content in Attapulgite (Typical Ranges)

| Heavy Metal | Concentration Range (mg/kg) |

| Cadmium (Cd) | < 1 - 5 |

| Lead (Pb) | < 10 - 50 |

| Chromium (Cr) | < 20 - 100 |

| Zinc (Zn) | < 50 - 200 |

| Copper (Cu) | < 10 - 50 |

| Nickel (Ni) | < 20 - 100 |

Note: Heavy metal content can vary significantly based on the specific geological location and purity of the attapulgite. Attapulgite itself can be used to remediate heavy metal contamination.[6][7][8][9][10]

Experimental Protocols for Characterization and Purification

The following sections provide detailed methodologies for the key experiments required to assess the purity and properties of attapulgite.

3.1. X-Ray Diffraction (XRD) Analysis for Mineralogical Composition

Objective: To identify the crystalline phases present in the attapulgite sample and to quantify their relative abundance.

Methodology:

-

Sample Preparation:

-

Disaggregation: Gently crush the bulk attapulgite sample to break up agglomerates without destroying the clay mineral structures.

-

Removal of Carbonates: Treat the sample with a buffered acetic acid solution (pH 5) to dissolve calcite and dolomite.

-

Removal of Organic Matter: Oxidize organic matter using a 30% hydrogen peroxide solution.

-

Size Fractionation: Separate the clay-sized fraction (<2 µm) by sedimentation or centrifugation based on Stokes' Law.

-

Oriented Mount Preparation: Prepare an oriented sample by depositing a suspension of the clay fraction onto a glass slide and allowing it to air-dry. This enhances the basal reflections of the clay minerals.

-

-

XRD Data Acquisition:

-

Instrument: A powder X-ray diffractometer equipped with a Cu Kα radiation source.

-

Scan Range: Scan the sample over a 2θ range of 2° to 40°.

-

Step Size and Dwell Time: Use a step size of 0.02° 2θ and a dwell time of 1-2 seconds per step.

-

-

Data Analysis:

-

Identify the mineral phases present by comparing the diffraction pattern to standard reference patterns from the International Centre for Diffraction Data (ICDD).

-

Perform quantitative analysis using methods such as the Rietveld refinement or the Reference Intensity Ratio (RIR) method to determine the weight percentage of each mineral phase.

-

To differentiate between expandable clays like montmorillonite and non-expandable clays, the oriented sample should be re-analyzed after ethylene (B1197577) glycol solvation (which causes swelling of montmorillonite) and after heating to 350°C and 550°C (which causes characteristic structural changes in different clay minerals).

-

3.2. Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX) for Morphological and Elemental Analysis

Objective: To visualize the morphology of the attapulgite crystals and associated minerals and to determine the elemental composition of individual particles.

Methodology:

-

Sample Preparation:

-

Mount a small amount of the powdered attapulgite sample onto an aluminum stub using double-sided carbon tape.

-

Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.

-

-

SEM Imaging:

-

Place the prepared stub into the SEM chamber and evacuate to high vacuum.

-

Use an accelerating voltage of 10-20 kV to obtain secondary electron (SE) images for topographical information and backscattered electron (BSE) images for compositional contrast.

-

Capture images at various magnifications to observe the overall texture and the detailed morphology of the attapulgite needles.

-

-

EDX Analysis:

-

Select specific points or areas of interest on the SEM image for elemental analysis.

-

Acquire the EDX spectrum, which shows peaks corresponding to the characteristic X-ray energies of the elements present in the analyzed volume.

-

Use the EDX software to perform semi-quantitative or quantitative elemental analysis to identify the elemental composition of the attapulgite and any associated impurity minerals.

-

3.3. Purification of Attapulgite

Objective: To remove non-attapulgite mineral impurities and to enhance the purity of the attapulgite for high-value applications.

Methodology (Wet Processing):

-

Dispersion:

-

Create a slurry of the crude attapulgite ore in water.

-

Add a dispersing agent, such as sodium polyacrylate, to the slurry to promote the separation of individual attapulgite particles.

-

-

Separation of Coarse Impurities:

-

Pass the dispersed slurry through a series of screens to remove larger grit and non-clay mineral particles.

-

-

Centrifugation:

-

Subject the screened slurry to centrifugation to separate the finer non-attapulgite clay minerals (which may have different settling characteristics) from the attapulgite.

-

-

Washing and Drying:

-